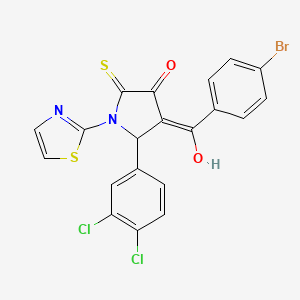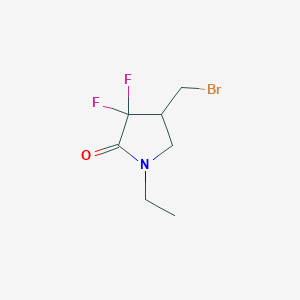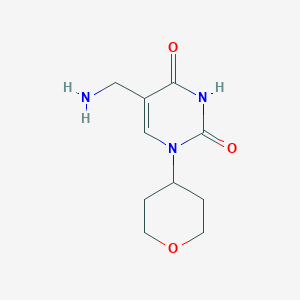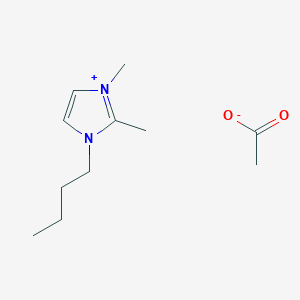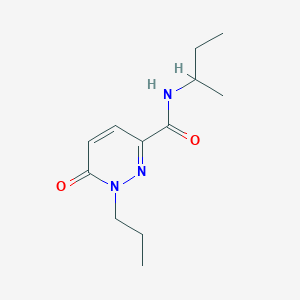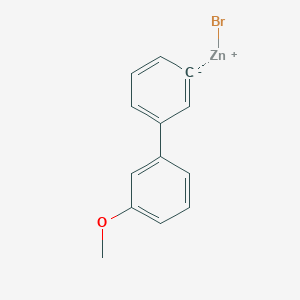![molecular formula C13H24O B14881919 7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
7-(Tert-butyl)spiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Tert-butyl)spiro[3.5]nonan-1-ol is a chemical compound characterized by a spirocyclic structure, where a nonane ring is fused with a tert-butyl group and a hydroxyl group at the first carbon. This unique structure imparts specific chemical properties and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tert-butyl)spiro[3.5]nonan-1-ol typically involves the reaction of a suitable nonane derivative with tert-butyl alcohol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the spirocyclic structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butyl)spiro[3.5]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-(Tert-butyl)spiro[3.5]nonan-1-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
7-(Tert-butyl)spiro[3.5]nonan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-(Tert-butyl)spiro[3.5]nonan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(Tert-butyl)spiro[3.5]nonan-1-one
- tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Compared to similar compounds, 7-(Tert-butyl)spiro[3.5]nonan-1-ol is unique due to its specific hydroxyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H24O |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
7-tert-butylspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C13H24O/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(13)14/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
JNZMCPFNRBXCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
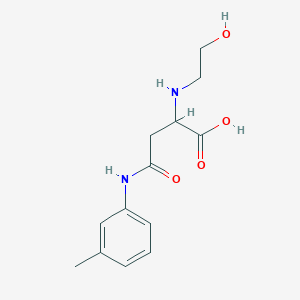
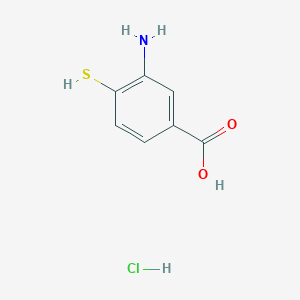
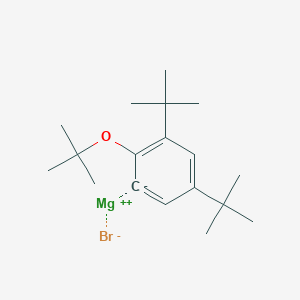
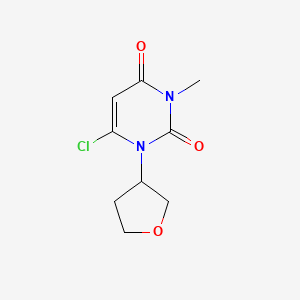
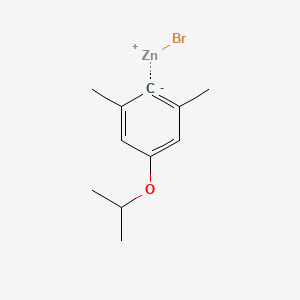
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
